Thiophene-2-carbonyl-CoA
CAS No.:
Cat. No.: VC1826068
Molecular Formula: C26H38N7O17P3S2
Molecular Weight: 877.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H38N7O17P3S2 |
---|---|
Molecular Weight | 877.7 g/mol |
IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] thiophene-2-carbothioate |
Standard InChI | InChI=1S/C26H38N7O17P3S2/c1-26(2,20(36)23(37)29-6-5-16(34)28-7-9-55-25(38)15-4-3-8-54-15)11-47-53(44,45)50-52(42,43)46-10-14-19(49-51(39,40)41)18(35)24(48-14)33-13-32-17-21(27)30-12-31-22(17)33/h3-4,8,12-14,18-20,24,35-36H,5-7,9-11H2,1-2H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1 |
Standard InChI Key | APTYNAZODMUFPO-CITAKDKDSA-N |
Isomeric SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CS4)O |
SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CS4)O |
Canonical SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CS4)O |
Introduction
Chemical Identity and Classification
Thiophene-2-carbonyl-CoA belongs to the class of acyl-CoA derivatives, which are essential for numerous metabolic processes. This compound contains a thiophene moiety attached through a thioester linkage to coenzyme A, creating a metabolically active molecule with distinct biochemical properties. It is functionally related to both thiophene-2-carboxylic acid and coenzyme A, serving as an intermediate in various biochemical pathways . The compound's formal classification identifies it as a conjugate acid of thiophene-2-carbonyl-CoA(4-), highlighting its potential to participate in acid-base reactions under appropriate physiological conditions .
Nomenclature and Identification
The compound is recognized through several systematic and common names in scientific literature. These nomenclature variations reflect different chemical naming conventions and contextual applications in research settings. The primary identifiers include the PubChem CID 9548017, which serves as a unique digital reference in chemical databases . Multiple synonyms exist for this compound, allowing researchers to locate it across various research platforms and publications.
Systematic Nomenclature
The full systematic IUPAC name of the compound is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] thiophene-2-carbothioate . This comprehensive name details the complete structural arrangement of the molecule, including its stereochemical configurations at multiple chiral centers.
Structural Characteristics
Molecular Composition
Thiophene-2-carbonyl-CoA possesses a complex molecular structure characterized by the molecular formula C₂₆H₃₈N₇O₁₇P₃S₂ . This formula reflects the intricate composition of the molecule, which incorporates elements from both the thiophene carboxylic acid moiety and the coenzyme A structure. The molecular weight of 877.7 g/mol places it among larger biochemical molecules involved in metabolic processes .
Structural Composition
The compound's structure features several key components that contribute to its biochemical activity:
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A thiophene ring system connected via a carbonyl group to the sulfur atom of coenzyme A
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The complex coenzyme A structure including:
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Adenosine moiety with a ribose sugar
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Phosphate groups forming a diphosphate bridge
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Pantothenic acid derivative
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β-mercaptoethylamine group forming the thioester linkage
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These structural elements create a molecule with specific spatial arrangements and potential interaction sites for enzymes and other biomolecules .
Chemical Identifiers and Representations
The precise structure of Thiophene-2-carbonyl-CoA can be represented through various chemical notations as shown in Table 1:
Table 1: Chemical Identifiers of Thiophene-2-carbonyl-CoA
Identifier Type | Value |
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SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1C@HOP(=O)(O)O)C@HO |
InChI | InChI=1S/C26H38N7O17P3S2/c1-26(2,20(36)23(37)29-6-5-16(34)28-7-9-55-25(38)15-4-3-8-54-15)11-47-53(44,45)50-52(42,43)46-10-14-19(49-51(39,40)41)18(35)24(48-14)33-13-32-17-21(27)30-12-31-22(17)33/h3-4,8,12-14,18-20,24,35-36H,5-7,9-11H2,1-2H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1 |
InChIKey | APTYNAZODMUFPO-CITAKDKDSA-N |
ChEBI ID | CHEBI:15542 |
KEGG ID | C07347 |
Wikidata | Q27098090 |
These identifiers facilitate the unambiguous identification of the compound in chemical databases and literature, enabling researchers to access and share information about Thiophene-2-carbonyl-CoA across different research platforms .
Physical and Chemical Properties
Fundamental Properties
The physical and chemical properties of Thiophene-2-carbonyl-CoA determine its behavior in biochemical systems and experimental settings. Table 2 summarizes the key physical and chemical properties of the compound:
Table 2: Physical and Chemical Properties of Thiophene-2-carbonyl-CoA
The compound's XLogP3-AA value of -4 indicates significant hydrophilicity, which is expected for a molecule with multiple polar functional groups and charged moieties . This property influences its solubility and distribution in biological systems, favoring aqueous environments over lipid membranes.
Spectral Properties
Mass spectrometry data reveals important characteristics of Thiophene-2-carbonyl-CoA. The predicted collision cross-section (CCS) values for various adducts provide insights into the molecule's three-dimensional structure and potential behavior in analytical investigations, as shown in Table 3:
Table 3: Predicted Collision Cross Section Values for Thiophene-2-carbonyl-CoA Adducts
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 878.10512 | 265.1 |
[M+Na]⁺ | 900.08706 | 274.3 |
[M+NH₄]⁺ | 895.13166 | 269.7 |
[M+K]⁺ | 916.06100 | 268.4 |
[M-H]⁻ | 876.09056 | 264.1 |
[M+Na-2H]⁻ | 898.07251 | 269.1 |
[M]⁺ | 877.09729 | 268.2 |
[M]⁻ | 877.09839 | 268.2 |
These values are particularly useful for researchers employing ion mobility spectrometry in conjunction with mass spectrometry for compound identification and characterization .
Biochemical Significance
Metabolic Role
Thiophene-2-carbonyl-CoA serves as an activated form of thiophene-2-carboxylic acid, making it metabolically available for various biochemical reactions. The thioester bond between the carbonyl group of thiophene-2-carboxylic acid and the sulfhydryl group of coenzyme A creates a high-energy linkage that facilitates subsequent metabolic transformations . This activation mechanism parallels the function of other acyl-CoA derivatives in metabolic pathways, where the thioester bond provides the energetic driving force for otherwise thermodynamically unfavorable reactions.
Structural Relationships
The compound exhibits important structural and functional relationships with other biochemical entities. It is functionally related to thiophene-2-carboxylic acid, serving as its activated form in metabolism . Additionally, its relationship with coenzyme A places it within the broader context of acyl-CoA metabolism, which is central to numerous biochemical pathways including fatty acid metabolism, amino acid degradation, and secondary metabolite biosynthesis.
Analytical Considerations
Detection Methods
The structural features of Thiophene-2-carbonyl-CoA enable its detection and quantification through various analytical techniques. Mass spectrometry represents a primary method for identifying this compound, with characteristic mass-to-charge ratios for different adducts as detailed in Table 3. The compound's predicted collision cross-section values provide additional parameters for confirmation when using ion mobility spectrometry coupled with mass spectrometry .
Research Applications
Biochemical Research
Thiophene-2-carbonyl-CoA serves as an important model compound for understanding acyl-CoA metabolism and thioester biochemistry. Its presence in biochemical databases such as KEGG (ID: C07347) and ChEBI (ID: CHEBI:15542) indicates its relevance to metabolic pathway studies and systems biology approaches . The compound's unique structure, combining the thiophene moiety with the metabolically active coenzyme A, makes it valuable for investigating enzyme specificity and metabolic regulation in various biological systems.
Future Research Directions
The distinctive structural features of Thiophene-2-carbonyl-CoA suggest several potential avenues for future research:
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Investigation of enzymatic reactions involving thiophene-containing substrates
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Exploration of metabolic pathways involving thiophene derivatives in various organisms
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Development of analytical methods for detecting and quantifying thiophene-containing metabolites
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Comparative studies of enzyme specificity between thiophene-containing acyl-CoAs and their benzene counterparts
These research directions could expand our understanding of sulfur-containing heterocyclic compounds in biochemistry and potentially reveal new metabolic pathways involving these structural motifs.
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